molecular formula C12H8F3NO2 B3095002 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol CAS No. 1261729-36-5

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol

Cat. No.: B3095002
CAS No.: 1261729-36-5
M. Wt: 255.19 g/mol
InChI Key: UDFAYWMGFVQLFL-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C, and the use of solvents such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting specific pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridin-3-ol
  • 6-(Trifluoromethyl)pyridine-3-methanol
  • 6-(Trifluoromethoxy)pyridin-3-amine

Uniqueness

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol is unique due to the presence of both a trifluoromethoxy group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-4-1-8(2-5-10)11-6-3-9(17)7-16-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFAYWMGFVQLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692746
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261729-36-5
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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